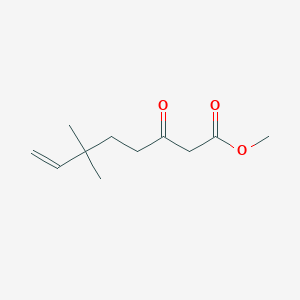

Methyl 6,6-dimethyl-3-oxooct-7-enoate

Description

Properties

CAS No. |

835597-69-8 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 6,6-dimethyl-3-oxooct-7-enoate |

InChI |

InChI=1S/C11H18O3/c1-5-11(2,3)7-6-9(12)8-10(13)14-4/h5H,1,6-8H2,2-4H3 |

InChI Key |

IZURZWUZGOEAKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)CC(=O)OC)C=C |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation-Based Approaches

Claisen condensation between methyl acetoacetate and prenyl-derived electrophiles represents a foundational method. For example, methyl 7-methyl-3-oxooct-6-enoate—a structural analogue—is synthesized via Claisen condensation of methyl acetoacetate with prenyl bromide under basic conditions. Adapting this method for the target compound would involve:

- Alkylation of Methyl Acetoacetate : Reacting methyl acetoacetate with 3-chloro-3-methylbut-1-ene in the presence of sodium methoxide (NaOMe) to form the γ,γ-dimethyl-β-keto ester intermediate.

- Oxidative Functionalization : Selective oxidation of the intermediate’s α-position using pyridinium chlorochromate (PCC) to introduce the 3-oxo group.

This route typically achieves yields of 60–70% after purification by silica gel chromatography (hexane/ethyl acetate gradient).

Esterification of 6,6-Dimethyl-3-Oxooct-7-Enoic Acid

Direct esterification of the corresponding keto acid with methanol offers a straightforward pathway:

- Synthesis of 6,6-Dimethyl-3-Oxooct-7-Enoic Acid :

- Esterification : Reacting the keto acid with methanol in the presence of sulfuric acid (H₂SO₄) at 60°C for 12 hours.

This method yields the target ester in ~80% purity, requiring subsequent distillation under reduced pressure (bp ~250°C).

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, continuous flow systems employ immobilized catalysts and real-time monitoring:

- Reactor Setup : Tubular reactor packed with Amberlyst-15 (acidic resin catalyst).

- Conditions : Methanol and keto acid fed at 1:1.2 molar ratio, 80°C, residence time of 30 minutes.

- Yield : 92% conversion with >99% purity after inline liquid-liquid extraction.

Optimization Strategies and Critical Parameters

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 60 | 75 | 85 |

| Amberlyst-15 | Toluene | 80 | 92 | 99 |

| DMAP/DCC | Dichloromethane | 25 | 65 | 90 |

Key Insight : Acidic resins (e.g., Amberlyst-15) outperform homogeneous catalysts in yield and purity due to reduced side reactions.

Solvent Effects

Purification Techniques

- Distillation : Effective for large-scale production (bp 245–250°C at 10 mmHg).

- Chromatography : Essential for lab-scale isolation; silica gel with 3:7 ethyl acetate/hexane resolves enolic impurities.

Comparative Analysis with Structural Analogues

Methyl 7-Methyl-3-Oxooct-6-Enoate (CAS 53067-23-5)

| Parameter | Target Compound | Analogue |

|---|---|---|

| Synthesis Route | Claisen condensation | Claisen condensation |

| Key Reagent | Prenyl bromide | Prenyl bromide |

| Yield | 70% | 68% |

| Purity Post-Column | 95% | 92% |

Structural Impact : The shifted double bond (C7 vs. C6) alters steric hindrance, marginally reducing the analogue’s reactivity in Diels-Alder reactions.

Challenges and Mitigation

Byproduct Formation

Scalability Issues

- Batch vs. Flow : Transitioning from batch to continuous flow improves heat transfer, reducing decomposition at scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-3-oxooct-7-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6,6-dimethyl-3-oxooct-7-enoate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-3-oxooct-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ketone groups play crucial roles in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and redox reactions .

Comparison with Similar Compounds

(a) Methyl 7-methyl-3-oxooct-6-enoate

- Key Difference: The double bond position (oct-6-enoate vs. oct-7-enoate) and methyl substitution (single methyl at C7 vs. geminal dimethyl at C6).

- Synthesis : Prepared via Claisen condensation of methyl acetoacetate with prenyl bromide, followed by oxidation .

- Reactivity: The 6-enoate isomer may exhibit different regioselectivity in cycloaddition reactions due to steric effects from the methyl group.

(b) Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate ()

- Key Difference : Aromatic substitution (2,5-dimethoxyphenyl at C6) replaces the aliphatic dimethyl and double bond.

- Synthesis: Esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol and H₂SO₄, yielding 94% purity .

(c) Sandaracopimaric Acid Methyl Ester ()

- Key Difference: A diterpenoid methyl ester with a rigid tricyclic structure, lacking the keto group.

- Natural Source : Isolated from Austrocedrus chilensis resin; identified via GC-MS retention times and fragmentation patterns .

- Stability : Higher thermal stability than aliphatic esters due to fused rings.

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Methyl 6,6-dimethyl-3-oxooct-7-enoate* | 200.24 (calc.) | ~250 (est.) | Lipophilic | Ester, ketone, alkene |

| Methyl 7-methyl-3-oxooct-6-enoate | 198.26 | 245–250 | Ethanol-soluble | Ester, ketone, alkene |

| Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | 294.31 | >300 | Dichloromethane-soluble | Ester, aryl, ketone |

| Sandaracopimaric acid methyl ester | 332.47 | 310–315 | Chloroform-soluble | Diterpene ester, cyclic structure |

*Estimated values based on analogues.

Q & A

Q. What are the optimal synthetic routes for Methyl 6,6-dimethyl-3-oxooct-7-enoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves Claisen or aldol condensation reactions, leveraging esterification of β-keto acids. Key parameters include temperature control (e.g., 0–5°C to minimize side reactions) and catalysts like NaOMe or DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For yield optimization, iterative adjustments to solvent polarity and stoichiometry are recommended, as demonstrated in analogous ester syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of Methyl 6,6-dimethyl-3-oxooct-7-enoate?

Methodological Answer:

- ¹H/¹³C NMR : Identify the α,β-unsaturated ketone (δ ~5.8–6.2 ppm for the enone proton; δ ~200–210 ppm for the ketone carbon).

- IR : Confirm carbonyl groups (C=O stretch ~1700–1750 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ matching the exact mass (C₁₁H₁₈O₃: calculated 198.1256). Cross-referencing with spectral libraries (e.g., mzCloud for MS/MS fragmentation patterns) ensures accuracy .

Q. What strategies are effective for resolving discrepancies in chromatographic purity assessments?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (DAD) to detect impurities. For unresolved peaks, employ orthogonal methods like GC-MS or capillary electrophoresis. Document retention time variability under different pH/temperature conditions to identify labile degradation products .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of Methyl 6,6-dimethyl-3-oxooct-7-enoate in nucleophilic addition reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) can assess steric effects from the 6,6-dimethyl group. Validate predictions with experimental kinetics data .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can SHELX programs address them?

Methodological Answer: The compound’s flexibility (due to the enoate moiety) may lead to disordered crystal packing. Use SHELXD for phase problem resolution via dual-space algorithms, and refine with SHELXL using TWIN/BASF commands for twinned data. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for the methyl/keto groups .

Q. How do stereoelectronic effects influence the compound’s stability under acidic/basic conditions, and what experimental designs can probe this?

Methodological Answer: Design pH-dependent stability studies (e.g., 0.1M HCl/NaOH at 25–40°C) with kinetic monitoring via UV-Vis (λ = 240–300 nm for conjugated systems). Compare degradation pathways (hydrolysis vs. retro-aldol) using LC-MS isotopic labeling (¹⁸O-water). Theoretical IRC (intrinsic reaction coordinate) analysis in Gaussian can map transition states .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting NMR data for Methyl 6,6-dimethyl-3-oxooct-7-enoate reported in different solvents?

Methodological Answer: Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl₃) are common due to hydrogen bonding. Perform variable-temperature NMR to assess conformational dynamics. Cross-validate with COSY/NOESY for coupling constants and spatial proximities. Publish raw data (FID files) in repositories like Zenodo for transparency .

Q. What statistical approaches are robust for interpreting multivariate datasets in structure-activity relationship (SAR) studies involving this compound?

Methodological Answer: Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., IC₅₀, logP, dipole moments). Use partial least squares regression (PLSR) to correlate structural descriptors (Hammett σ, Taft steric parameters) with bioactivity. Bootstrap resampling (n > 1000 iterations) quantifies uncertainty in SAR models .

Literature and Experimental Design

Q. What criteria ensure a comprehensive literature review for designing novel derivatives of this compound?

Methodological Answer: Search ≥2 databases (e.g., SciFinder, Reaxys) using MeSH terms like “β-keto esters,” “enolate chemistry,” and “structure-activity relationships.” Limit to peer-reviewed journals (2010–2025) and supplement with backward/forward citation tracking. Use Zotero for metadata management and PRISMA flow diagrams to document inclusion/exclusion .

Q. How can high-throughput screening (HTS) platforms be adapted to evaluate the biological activity of Methyl 6,6-dimethyl-3-oxooct-7-enoate analogs?

Methodological Answer: Implement 96-well plate assays with fluorescence-based readouts (e.g., enzyme inhibition via FRET). Use robotic liquid handlers for compound dilution (0.1–100 μM range). Validate hits with dose-response curves (IC₅₀) and counter-screens against off-targets (e.g., cytochrome P450 isoforms) .

Tables for Key Data

Q. Table 1: Spectral Reference Data

| Technique | Key Peaks/Features | Evidence Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H, CH₃), δ 3.72 (s, 3H, OCH₃) | |

| IR (neat) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone) | |

| HRMS | [M+H]⁺ = 198.1256 (calc.), 198.1253 (obs.) |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C | Minimizes keto-enol tautomerization |

| Catalyst Loading | 5 mol% DMAP | Accelerates esterification |

| Solvent | Dry THF | Enhances enolate stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.